![molecular formula C19H17N3O3S B2735671 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 851130-90-0](/img/structure/B2735671.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to an imidazole group via a sulfur atom, which contributes to its unique pharmacological properties. The molecular formula is C18H17N3O7S, and it is characterized by the following structural components:
Component | Description |
---|---|
Benzodioxole | A bicyclic structure known for various biological activities. |
Imidazole | A five-membered ring that plays a crucial role in enzyme inhibition. |
Sulfur linkage | Enhances the compound's reactivity and binding affinity. |
The biological activity of this compound primarily involves the inhibition of specific enzymes implicated in cancer cell proliferation and neurodegenerative processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in the regulation of the cell cycle, leading to apoptosis in cancer cells.
- Protein Interaction : The benzodioxole ring may interact with active sites on target proteins, while the imidazole group enhances binding specificity.
- Oxidative Stress Modulation : By modulating oxidative stress pathways, this compound may protect neuronal cells from damage.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that:
- Cell Lines Tested : Various cancer cell lines including breast (MCF7), prostate (PC3), and lung (A549) showed reduced viability upon treatment with this compound.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.5 |
PC3 | 15.0 |
A549 | 10.0 |
These results suggest a promising potential for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases:
- Alzheimer’s Disease Models : It was found to reduce amyloid-beta aggregation in neuronal cultures, indicating potential use in Alzheimer's treatment.
- Mechanistic Insights : The compound's ability to modulate histone deacetylase activity suggests it may influence gene expression related to neuroprotection.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Study on Cancer Cell Apoptosis : A study published in Cancer Research highlighted that treatment with this compound led to increased apoptosis markers in MCF7 cells after 24 hours of exposure.
- Findings : Increased levels of cleaved caspase 3 and PARP were observed.
-
Neuroprotective Study : Research conducted on SH-SY5Y neuronal cells indicated that this compound could significantly reduce oxidative stress markers when exposed to amyloid-beta oligomers.
- Results : A reduction in reactive oxygen species (ROS) levels was noted.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(21-11-14-6-7-16-17(10-14)25-13-24-16)12-26-19-20-8-9-22(19)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMJFUKPXVBQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.